![molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2](/img/structure/B1380312.png)
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
Protein Kinase Inhibition
This compound has been synthesized and evaluated for its potential as a protein kinase inhibitor . It’s part of a study focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies . The planarity of the pyrido[3,4-g]quinazoline tricyclic system, which is related to the aminopyrimidine and pyridine moieties, was found to be essential for maintaining protein kinase inhibitory potency .
Antitrypanosomal Activity
Derivatives of 2-aminopyrimidine, which is structurally related to the compound , have been tested for their in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness . The modifications in the structure of these derivatives influence their antitrypanosomal activity, highlighting the potential of such compounds in therapeutic applications .
Anti-Plasmodial Activity
The same derivatives have also been evaluated for their activity against Plasmodium falciparum NF54 , the causative organism of malaria . Some compounds exhibited excellent antiplasmodial activity, suggesting that [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol could serve as a starting point for developing new anti-malarial drugs .
Antibacterial Properties
Research into pyrrolidine derivatives, which include the core structure of the compound , has shown that certain N′-substituents can significantly increase antibacterial activity . This indicates that [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol could be modified to enhance its efficacy against bacterial infections .
Drug Design and Synthesis
The compound serves as a versatile scaffold in drug discovery. Its structure allows for various modifications that can lead to the development of new drugs with specific desired effects. The ability to modify the amino group and the phenyl ring opens up possibilities for creating a wide range of therapeutic agents .
Molecular Shape Studies
The molecular shape of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol and its derivatives plays a crucial role in their biological activity. Studies have shown that the planarity and three-dimensional structure of such compounds are critical for their interaction with biological targets .
Kinase Inhibitory Potency Assessment
The compound has been used to assess whether the planarity of the heterocyclic system is essential to the kinase inhibitory potency observed in related compounds. This research contributes to a better understanding of the structure-activity relationship in kinase inhibitors .
Design of Heteroaromatic Compounds
The compound is part of ongoing studies focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies. It serves as a key example in the exploration of new scaffolds for drug development .
Safety And Hazards
特性
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
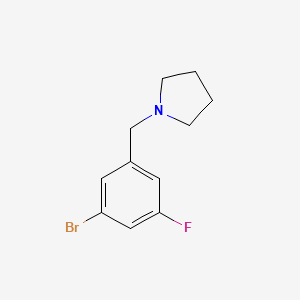
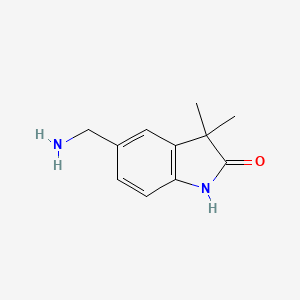
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
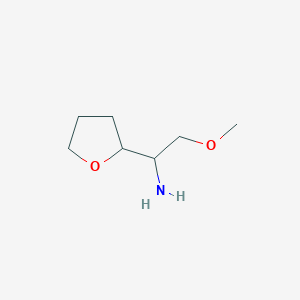

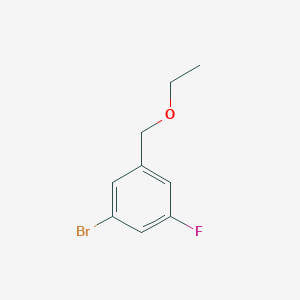
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
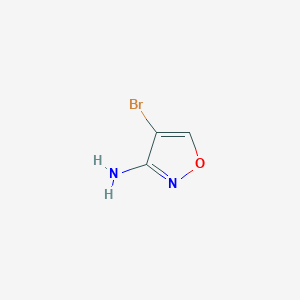
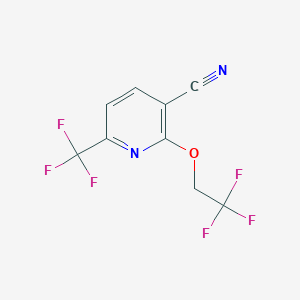

amine](/img/structure/B1380250.png)